molecular formula C16H23N3OS B3920348 N-1-azabicyclo[2.2.2]oct-3-yl-N'-(4-ethoxyphenyl)thiourea

N-1-azabicyclo[2.2.2]oct-3-yl-N'-(4-ethoxyphenyl)thiourea

Cat. No. B3920348
M. Wt: 305.4 g/mol
InChI Key: NSSPWOWNPJXOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-azabicyclo[2.2.2]oct-3-yl-N'-(4-ethoxyphenyl)thiourea, commonly known as A-84, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. A-84 is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological and pathological processes.

Mechanism of Action

A-84 is a potent and selective antagonist of the α7 N-1-azabicyclo[2.2.2]oct-3-yl-N'-(4-ethoxyphenyl)thiourea. The α7 N-1-azabicyclo[2.2.2]oct-3-yl-N'-(4-ethoxyphenyl)thiourea is a ligand-gated ion channel that is involved in various physiological and pathological processes. A-84 binds to the α7 N-1-azabicyclo[2.2.2]oct-3-yl-N'-(4-ethoxyphenyl)thiourea and inhibits its activity, which leads to the downstream effects of A-84.
Biochemical and Physiological Effects:
A-84 has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. A-84 can also reduce the production of reactive oxygen species, which can lead to a reduction in oxidative stress. Additionally, A-84 can increase the production of neurotrophic factors, which can promote neuronal survival and growth.

Advantages and Limitations for Lab Experiments

A-84 has several advantages for lab experiments. It is a potent and selective antagonist of the α7 N-1-azabicyclo[2.2.2]oct-3-yl-N'-(4-ethoxyphenyl)thiourea, which makes it a valuable tool for studying the role of the α7 N-1-azabicyclo[2.2.2]oct-3-yl-N'-(4-ethoxyphenyl)thiourea in various physiological and pathological processes. Additionally, A-84 has been shown to have neuroprotective effects, which makes it a potential therapeutic agent for neurodegenerative diseases. However, there are also some limitations to using A-84 in lab experiments. A-84 has a short half-life, which can make it difficult to achieve sustained inhibition of the α7 N-1-azabicyclo[2.2.2]oct-3-yl-N'-(4-ethoxyphenyl)thiourea. Additionally, A-84 can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of A-84. One potential direction is to investigate the therapeutic potential of A-84 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the role of the α7 N-1-azabicyclo[2.2.2]oct-3-yl-N'-(4-ethoxyphenyl)thiourea in inflammation and pain, and to explore the potential of A-84 as an anti-inflammatory and analgesic agent. Additionally, further research is needed to optimize the synthesis of A-84 and to develop more stable and less toxic analogs of A-84.

Scientific Research Applications

A-84 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. A-84 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, A-84 has been shown to have analgesic effects and can reduce pain in animal models of neuropathic pain.

properties

IUPAC Name

1-(1-azabicyclo[2.2.2]octan-3-yl)-3-(4-ethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-2-20-14-5-3-13(4-6-14)17-16(21)18-15-11-19-9-7-12(15)8-10-19/h3-6,12,15H,2,7-11H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSPWOWNPJXOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2CN3CCC2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Azabicyclo[2.2.2]octan-3-yl)-3-(4-ethoxyphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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